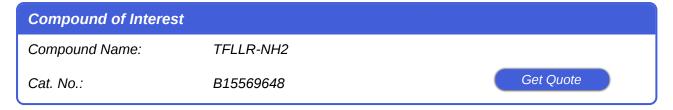


# An In-Depth Technical Guide to the PAR1 Agonist Peptide: TFLLR-NH2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pentapeptide **TFLLR-NH2**, a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1). This document delves into the peptide's sequence and structural attributes, its mechanism of action, and the key signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and biological characterization, alongside a compilation of quantitative data to facilitate its application in research and drug development.

## **Core Concepts: Peptide Sequence and Structure**

**TFLLR-NH2** is a synthetic peptide that mimics the tethered ligand exposed after the proteolytic cleavage of the N-terminus of the PAR1 receptor by proteases such as thrombin. By mimicking this endogenous activation mechanism, **TFLLR-NH2** provides a valuable tool to study PAR1 signaling in a controlled and direct manner, independent of enzymatic cleavage.

Sequence: Thr-Phe-Leu-Leu-Arg-NH2[1] Molecular Formula: C31H53N9O6[1] Molecular Weight: 647.81 g/mol [1]

The structure of **TFLLR-NH2**, with its specific sequence of amino acids, is crucial for its selective recognition and activation of the PAR1 receptor. The C-terminal amidation enhances the peptide's stability and efficacy.

## **Quantitative Data Summary**



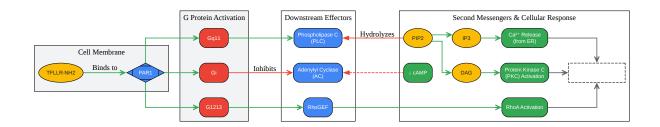
The following table summarizes the key quantitative parameters of **TFLLR-NH2**'s activity from various experimental studies.

Parameter	Value	Cell Type/System	Assay	Reference
EC50	1.9 μΜ	Cultured Neurons	Calcium Mobilization	[1][2]
Maximal [Ca²+]i Increase	196.5 ± 20.4 nM (at 10 μM)	Cultured Neurons	Calcium Mobilization	
Platelet Aggregation	Dose-dependent	Human Platelets	Light Transmission Aggregometry	
Vasodilation	61.50% mean net maximal inhibition (at 1 μΜ)	Human Umbilical Artery	Organ Bath Assay	

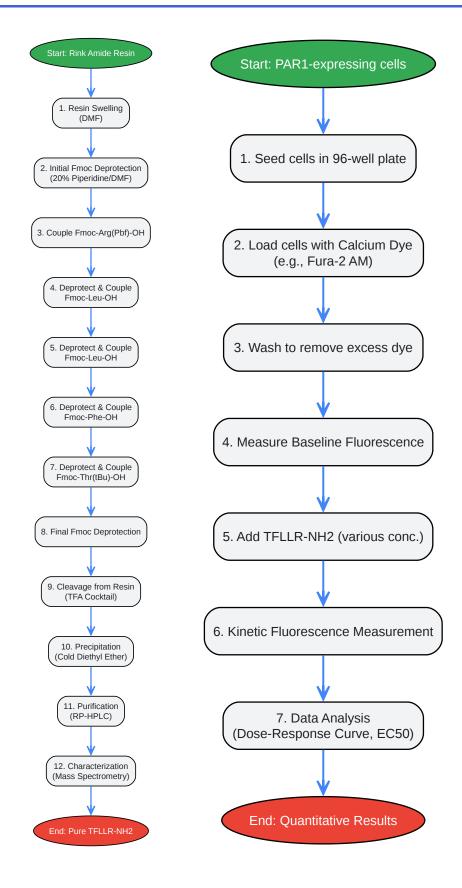
## Signaling Pathways of PAR1 Activation by TFLLR-NH2

Upon binding to PAR1, **TFLLR-NH2** induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The primary signaling pathways activated by PAR1 are mediated by  $G\alpha q/11$ ,  $G\alpha 12/13$ , and  $G\alpha$ i.

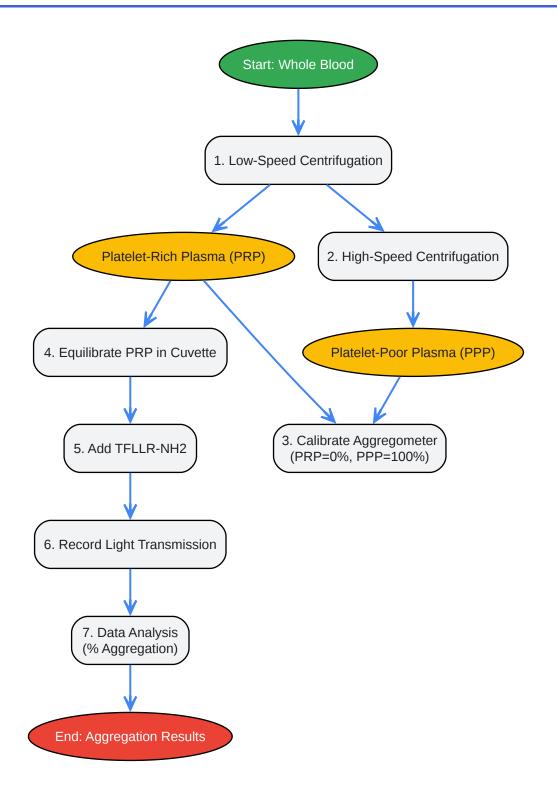












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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the PAR1 Agonist Peptide: TFLLR-NH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569648#tfllr-nh2-peptide-sequence-and-structure]

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